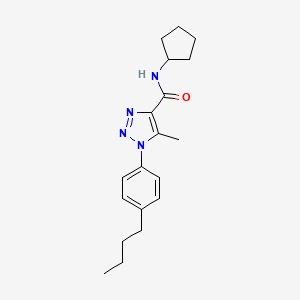

1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a unique substitution pattern. Its structure comprises:

- Aryl group: A 4-butylphenyl substituent at the N1 position of the triazole ring.

- Triazole core: A 1,2,3-triazole ring substituted with a methyl group at the C5 position.

- Amide side chain: A cyclopentyl group attached to the carboxamide moiety at C2.

Properties

IUPAC Name |

1-(4-butylphenyl)-N-cyclopentyl-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-3-4-7-15-10-12-17(13-11-15)23-14(2)18(21-22-23)19(24)20-16-8-5-6-9-16/h10-13,16H,3-9H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKRXGWGHJANEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a substitution reaction, where a suitable precursor reacts with a butylphenyl halide.

Cyclopentyl Group Addition: The cyclopentyl group is added through a nucleophilic substitution reaction.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can bind to receptors or enzymes, inhibiting their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several triazole-carboxamide derivatives, differing in substituents on the aryl group, triazole ring, and amide side chain. Key comparisons are summarized below:

Key Observations

Substituent Effects on Bioactivity :

- Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced antiproliferative activity. For example, ZIPSEY and LELHOB showed efficacy against renal and CNS cancer cells .

- The 4-butylphenyl group in the target compound may improve metabolic stability compared to smaller alkyl or aryl groups .

Acetylphenyl substituents (e.g., N-(4-acetylphenyl) analogs) are associated with kinase inhibition, suggesting a role in targeting ATP-binding domains .

Synthetic Accessibility :

- The target compound and analogs like 3h (tert-butyl derivative) are synthesized via carbodiimide-mediated coupling of triazole-4-carboxylic acids with amines, a robust method for generating diverse libraries .

Crystallographic and Computational Studies :

- Structural analogs such as ZIPSEY and LELHOB have been characterized using SHELXL and WinGX/ORTEP , revealing intermolecular interactions (e.g., hydrogen bonds, π-stacking) critical for stability .

Pharmacological Highlights

- Anticancer Potential: Derivatives with 5-amino or 5-trifluoromethyl groups (e.g., 5-amino-N-(2,4-dimethoxyphenyl) analogs) demonstrated growth inhibition (GP = -27.30%) in SNB-75 CNS cancer cells .

- Selectivity : The 4-butylphenyl group may reduce off-target effects compared to smaller substituents, as seen in analogs targeting c-Met kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.